

An In-depth Technical Guide on 10,12-Pentacosadiynamide (CAS: 178323-65-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10,12-Pentacosadiynamide

Cat. No.: B043123

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on **10,12-Pentacosadiynamide** is limited in publicly available scientific literature. This guide synthesizes available data on its chemical nature, a likely synthetic route based on related compounds, and potential biological activities inferred from structurally similar molecules. All discussions of biological effects are hypothetical and require experimental validation.

Core Data Presentation

Due to the scarcity of published research specifically on **10,12-Pentacosadiynamide**, a comprehensive table of quantitative data is not available. The following table summarizes its basic chemical properties.

Property	Value	Source
CAS Number	178323-65-4	CymitQuimica[1]
Molecular Formula	C ₂₅ H ₄₃ NO	CymitQuimica[1]
Molecular Weight	373.62 g/mol	CymitQuimica[1]
Common Synonyms	Pentacosa-10,12-diynamide	CymitQuimica[1]
Physical Form	Neat (undiluted substance)	CymitQuimica[1]

Experimental Protocols

While specific experimental protocols for **10,12-Pentacosadiynamide** are not detailed in the literature, a robust synthetic route can be proposed based on the well-established chemistry of its parent compound, 10,12-pentacosadiynoic acid, and standard amidation techniques.

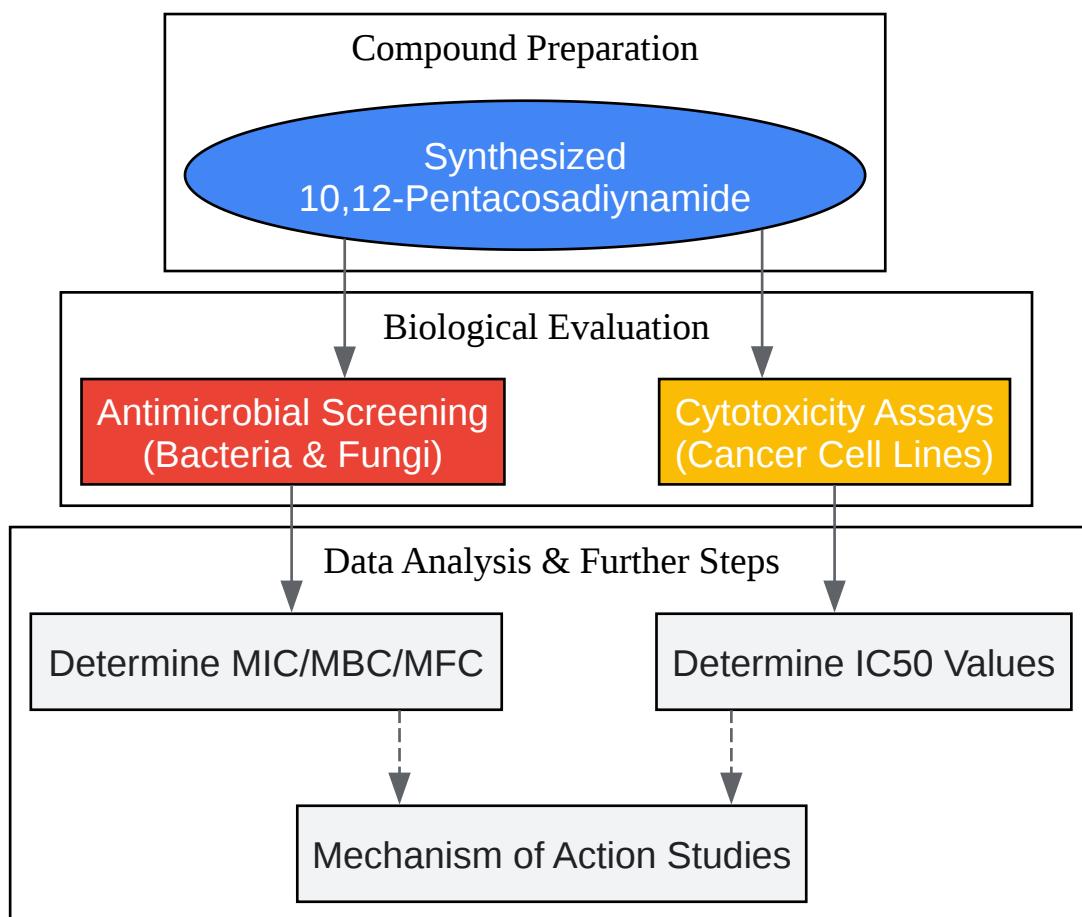
Proposed Synthesis of **10,12-Pentacosadiynamide**

This protocol is based on the synthesis of related N-substituted diacetylene amides.

Step 1: Activation of 10,12-Pentacosadiynoic Acid to its N-Hydroxysuccinimide (NHS) Ester

- Objective: To create a reactive ester intermediate that will readily undergo aminolysis.
- Materials: 10,12-Pentacosadiynoic acid, N-Hydroxysuccinimide (NHS), a carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), and an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).
- Procedure:
 - Dissolve 10,12-pentacosadiynoic acid and NHS (typically 1.1-1.2 molar equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0°C in an ice bath.
 - Add the carbodiimide coupling agent (1.1 molar equivalents) portion-wise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, filter the reaction mixture to remove the carbodiimide byproduct (e.g., dicyclohexylurea if DCC is used).
 - The filtrate containing the NHS ester of 10,12-pentacosadiynoic acid can be used directly in the next step or purified by column chromatography.[\[2\]](#)

Step 2: Amidation to form **10,12-Pentacosadiynamide**


- Objective: To form the final amide product by reacting the activated ester with ammonia.
- Materials: NHS ester of 10,12-pentacosadiynoic acid, a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium hydroxide), and a suitable solvent.
- Procedure:
 - Dissolve the NHS ester from Step 1 in a suitable solvent.
 - Add an excess of the ammonia source to the solution.
 - Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
 - Upon completion, the solvent is removed under reduced pressure.
 - The crude product can be purified by recrystallization or column chromatography to yield **10,12-Pentacosadiynamide**.

Mandatory Visualizations Logical and Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **10,12-Pentacosadiynamide**.

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for evaluating the biological activity.

Potential Applications and Biological Relevance (Inferred)

While no specific biological activities have been reported for **10,12-Pentacosadiynamide**, the broader classes of long-chain fatty amides and diacetylenic compounds have been investigated for various therapeutic applications.

Potential Antimicrobial Activity

Long-chain fatty acids and their amide derivatives have demonstrated antimicrobial properties against a range of bacteria and fungi.[3][4][5] The mechanism of action is often attributed to their ability to disrupt the cell membrane integrity of microorganisms. The long alkyl chain of

10,12-Pentacosadiynamide could potentially facilitate its insertion into microbial membranes, leading to leakage of intracellular components and cell death. Further research would be required to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

Potential Cytotoxic and Anticancer Activity

Several studies have reported the cytotoxic effects of diacetylenic compounds against various cancer cell lines.^{[6][7]} The rigid diacetylene core, combined with long hydrophobic chains, may play a role in their interaction with cellular components, potentially inducing apoptosis or inhibiting cell proliferation. The amide functionality could influence the compound's solubility, stability, and interaction with biological targets. Investigating the cytotoxicity of **10,12-Pentacosadiynamide** against a panel of cancer cell lines could reveal potential as an anticancer agent.

Self-Assembly and Biomaterial Applications

The parent compound, 10,12-pentacosadiynoic acid, is well-known for its ability to form self-assembled monolayers (e.g., Langmuir-Blodgett films) that can be polymerized into polydiacetylenes. These polymers have applications in biosensors and smart materials due to their chromic properties. It is plausible that **10,12-Pentacosadiynamide** could also exhibit self-assembly properties, potentially forming vesicles, tubules, or other nanostructures.^[8] The amide headgroup would likely alter the packing and hydrogen-bonding interactions compared to the carboxylic acid, leading to different supramolecular architectures.

Future Directions

The field would greatly benefit from the following research on **10,12-Pentacosadiynamide**:

- Detailed Physicochemical Characterization: Comprehensive analysis including melting point, solubility in various solvents, and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
- Biological Screening: Systematic evaluation of its antimicrobial and cytotoxic activities.
- Mechanism of Action Studies: If biological activity is confirmed, elucidation of the underlying molecular mechanisms.

- Self-Assembly and Polymerization Studies: Investigation of its ability to form organized structures and undergo topochemical polymerization.

This technical guide provides a foundational understanding of **10,12-Pentacosadiynamide** based on available data and scientific precedent. It is intended to serve as a starting point for researchers interested in exploring the synthesis, properties, and potential applications of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of some N-substituted amides of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Some N-Substituted Amides of Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis and cytotoxic activity of a series of diacetylenic compounds related to falcarindiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic diacetylenes from the stony coral Montipora species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supramolecular self-assembled aggregates formed by pentacosa-10,12-diynyl amidomethyl- β -cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 10,12-Pentacosadiynamide (CAS: 178323-65-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043123#10-12-pentacosadiynamide-cas-number-178323-65-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com